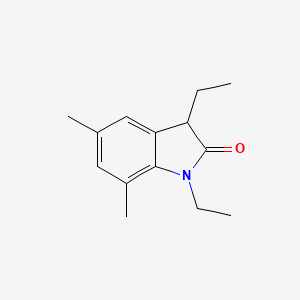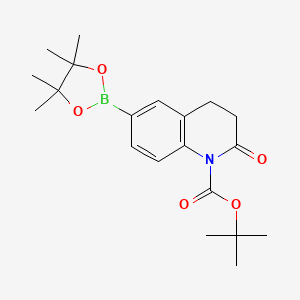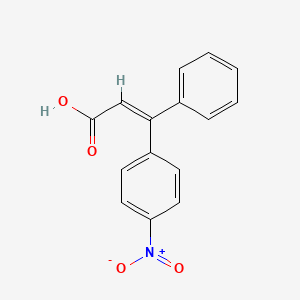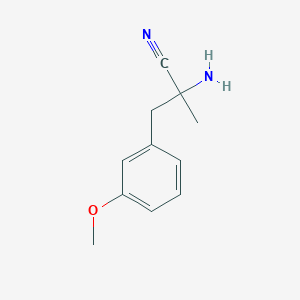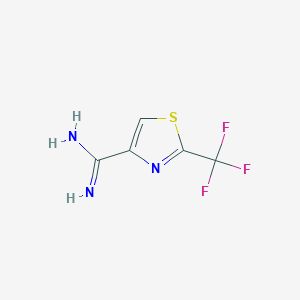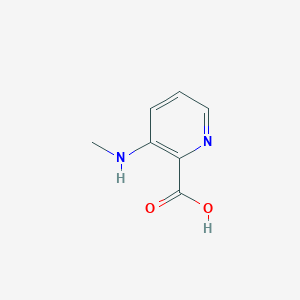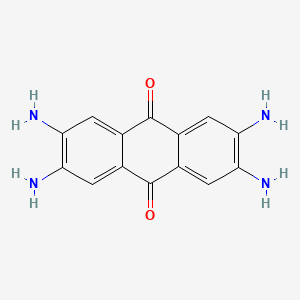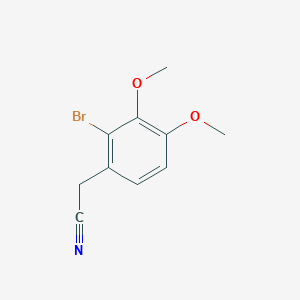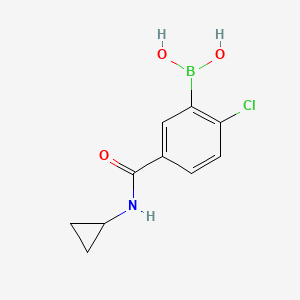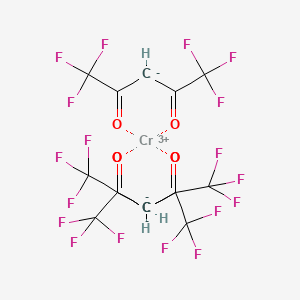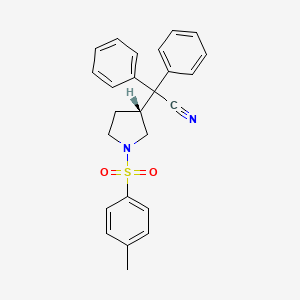
(R)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tosyl group and a nitrile group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as triethylamine.
Addition of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of ®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the nitrile group to amines or other functional groups.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of chiral ligands and catalysts.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on its structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile: A non-chiral analog with similar chemical properties.
2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetamide: A compound with an amide group instead of a nitrile group.
Uniqueness
®-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and selectivity in various applications.
Eigenschaften
CAS-Nummer |
133099-10-2 |
|---|---|
Molekularformel |
C25H24N2O2S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m0/s1 |
InChI-Schlüssel |
XPQZNOFTICUMIN-QHCPKHFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


